N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate
CAS No.: 126695-58-7
Cat. No.: VC20756145
Molecular Formula: C11H4F4N4O4
Molecular Weight: 332.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 126695-58-7 |
---|---|
Molecular Formula | C11H4F4N4O4 |
Molecular Weight | 332.17 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-azido-2,3,5,6-tetrafluorobenzoate |
Standard InChI | InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2 |
Standard InChI Key | HCTLWQSYGIBOFM-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
Overview of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate, commonly referred to as ATFB SE, is a specialized chemical compound with significant applications in chemical biology and materials science. It is classified as a photo-reactive crosslinker, which allows for the covalent bonding of biomolecules upon exposure to ultraviolet (UV) or near-infrared light. This compound is particularly noted for its ability to facilitate studies on protein interactions and surface modifications in various scientific fields.
Table 1: Chemical Identifiers
Property | Value |
---|---|
CAS Number | 126695-58-7 |
Molecular Formula | C₁₁H₄F₄N₄O₄ |
Molecular Weight | 332.17 g/mol |
Appearance | White to almost white powder |
Melting Point | 110.0 to 114.0 °C |
Purity | ≥ 97% (HPLC) |
Synthesis and Preparation
The synthesis of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate typically involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction is conducted under anhydrous conditions to prevent hydrolysis.
Table 2: Synthetic Route Overview
Step | Description |
---|---|
Reactants | 4-Azido-2,3,5,6-tetrafluorobenzoic acid and N-hydroxysuccinimide |
Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
Conditions | Anhydrous conditions |
Mechanism of Action
Upon activation by UV or near-infrared light, the azido group in N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate generates a reactive nitrene species. This nitrene can insert into C-H, N-H, or O-H bonds of adjacent molecules, facilitating the formation of stable covalent bonds with biomolecules.
Types of Reactions
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Photochemical Reactions: Activation leads to nitrene formation.
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Substitution Reactions: The azido group allows for nucleophilic substitutions.
Applications in Research
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate has diverse applications across various scientific fields:
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Bioconjugation: Used for attaching biomolecules like proteins and antibodies to surfaces.
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Fluorescent Labeling: Enables incorporation of fluorescent tags for visualization in biological studies.
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Drug Delivery Systems: Assists in creating systems for controlled release of therapeutics.
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Diagnostics: Enhances the development of assays and imaging techniques for disease detection.
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Material Science: Modifies materials for improved performance in sensors and electronic devices.
Table 3: Application Areas
Application Area | Description |
---|---|
Bioconjugation | Attaching biomolecules to surfaces |
Fluorescent Labeling | Visualization of cellular processes |
Drug Delivery Systems | Controlled release of therapeutics |
Diagnostics | Development of assays and imaging techniques |
Material Science | Modification for sensors and electronic devices |
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